Synthesizing Precision: A Technical Guide to (3-Morpholino-5-(trifluoromethyl)phenyl)boronic Acid in Drug Discovery
Synthesizing Precision: A Technical Guide to (3-Morpholino-5-(trifluoromethyl)phenyl)boronic Acid in Drug Discovery
Executive Summary
(3-Morpholino-5-(trifluoromethyl)phenyl)boronic acid (CAS: 1704069-70-4) is a highly specialized organoboron building block utilized in the late-stage functionalization of active pharmaceutical ingredients (APIs)[1]. In modern medicinal chemistry, the strategic incorporation of both a morpholine ring and a trifluoromethyl (-CF3) group onto a phenylboronic acid core serves a dual purpose: it drastically improves the pharmacokinetic profile of the resulting biaryl compounds while maintaining robust reactivity in palladium-catalyzed cross-coupling reactions[2]. This technical guide provides a comprehensive breakdown of its physicochemical properties, analytical characterization, and optimized integration into high-throughput Suzuki-Miyaura workflows.
Physicochemical Profiling & Exact Mass
Accurate mass determination is the cornerstone of validating organoboron compounds, as they are notoriously prone to dehydration into boroxines[3]. The exact mass of (3-Morpholino-5-(trifluoromethyl)phenyl)boronic acid is critical for High-Resolution Mass Spectrometry (HRMS) workflows.
Table 1: Core Physicochemical Properties
| Property | Value |
| Chemical Name | (3-Morpholino-5-(trifluoromethyl)phenyl)boronic acid |
| CAS Number | 1704069-70-4[1] |
| Molecular Formula | C11H13BF3NO3[4] |
| Molecular Weight (Average) | 275.03 g/mol [5] |
| Exact Mass (¹¹B) | 275.0941 Da |
| Appearance | White to off-white solid |
Causality in Mass Spectrometry: Boron possesses two stable isotopes: ¹⁰B (~20% abundance) and ¹¹B (~80% abundance)[6]. This natural isotopic distribution creates a highly diagnostic 1:4 isotopic cluster in mass spectra. When validating the starting material or the coupled product, the presence of this specific isotopic envelope acts as a self-validating marker, ensuring that the boron moiety is intact prior to coupling, or successfully transferred post-coupling.
Structural Mechanics & Causality
The substitution pattern of this specific boronic acid is engineered for precise biological and chemical outcomes:
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Trifluoromethyl (-CF3) Group : This highly electronegative group increases the overall lipophilicity of the molecule, enhancing cell membrane permeability. Mechanistically, it blocks cytochrome P450-mediated oxidation at the substituted position, thereby increasing metabolic stability. Chemically, its electron-withdrawing nature decreases the nucleophilicity of the boronic acid, which necessitates robust base activation during transmetalation[7].
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Morpholine Ring : Morpholine is a privileged scaffold in drug design. It introduces a basic nitrogen center that allows for salt formation (e.g., hydrochloride salts), drastically improving aqueous solubility. Furthermore, the oxygen atom acts as a hydrogen bond acceptor, improving target binding affinity.
Structural property mapping of the boronic acid pharmacophore.
Analytical Characterization (Self-Validating System)
While boronic acids are traditionally analyzed using negative-ion electrospray ionization (ESI-) due to the formation of boronate anions [8], the presence of the morpholine ring in this specific compound alters its ionization dynamics. The basic nitrogen readily accepts a proton, making positive-ion mode (ESI+) highly effective and often preferred to avoid the complex solvent adducts seen in negative mode[9].
Table 2: HRMS (ESI+) Expected Diagnostic Ions
| Ion Species | Expected m/z (¹¹B) | Diagnostic Significance |
| [M+H]⁺ | 276.1019 | Primary intact molecular ion |
| [M+H - H₂O]⁺ | 258.0913 | Characteristic dehydration of boronic acid |
| [M+H - Morpholine]⁺ | 189.0321 | Confirms morpholine cleavage |
Self-Validating Protocol: To confirm the integrity of the boronic acid before a reaction, inject a 1 µg/mL sample into an LC-MS system using a rapid 1-minute gradient (Water/Acetonitrile with 0.1% Formic Acid). The absence of a peak at m/z 276.1019, coupled with prominent dehydration peaks (-18 Da) or the corresponding boroxine trimer, indicates severe dehydration, requiring re-hydration of the reagent prior to use[3].
Experimental Workflow: High-Throughput Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura cross-coupling reaction is the premier method for constructing C-C bonds using organoboron reagents [10]. Because the -CF3 group makes this boronic acid slightly electron-deficient, the transmetalation step is the rate-limiting hurdle[11].
Step-by-Step Methodology:
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Preparation : In a dried Schlenk tube, combine the aryl halide (1.0 equiv), (3-Morpholino-5-(trifluoromethyl)phenyl)boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
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Causality: The bidentate dppf ligand suppresses unwanted β-hydride elimination and accelerates reductive elimination, which is ideal for sterically hindered or electronically deactivated substrates.
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Solvent & Base Addition : Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio).
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Causality: Water is strictly required. The base (K₂CO₃) must dissolve and react with the boronic acid to form the electron-rich trihydroxyboronate anion. Without water, this activation fails, and transmetalation stalls[11].
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Degassing : Subject the mixture to three freeze-pump-thaw cycles.
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Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species and promotes the homocoupling of the boronic acid into a biphenyl byproduct.
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Reaction : Heat the mixture to 80°C for 4-12 hours under an argon atmosphere.
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Validation : Monitor the reaction via LC-MS. The disappearance of the 1:4 isotopic cluster at m/z 276.1019 confirms the consumption of the boronic acid.
Mechanistic workflow of the Suzuki-Miyaura cross-coupling cycle.
References
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. URL:[Link]
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Pandiyan, P.J., et al. (2013). "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods, 5(13), 3386-3394. URL:[Link]
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Chidella, K.S., et al. (2021). "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor." American Journal of Analytical Chemistry, 12, 74-86. URL:[Link]
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Haas, M.J., et al. (1997). "Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry." Analytical Chemistry, 69(16), 3409-3415. URL:[Link]
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